molecular formula C12H13N3O2 B7858795 4-(Cyclopentylamino)-3-nitrobenzonitrile

4-(Cyclopentylamino)-3-nitrobenzonitrile

Cat. No.: B7858795
M. Wt: 231.25 g/mol
InChI Key: OQXWPXBZLVIFOI-UHFFFAOYSA-N
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Description

4-(Cyclopentylamino)-3-nitrobenzonitrile (CAS 320405-99-0) is a nitroaromatic compound with the molecular formula C12H13N3O2 and a molecular weight of 231.25 g/mol . This benzonitrile derivative serves as a key chemical intermediate and synthetic precursor in advanced research applications, particularly in the development of novel DNA minor groove binders . In scientific research, this compound has been utilized in the synthesis of diamidine derivatives that demonstrate strong binding affinity and selectivity to specific DNA sequences containing G·C base pairs, such as AAAGTTT . The rigid cyclopentylamino substituent at the 4-position is a critical structural feature that helps enhance selectivity for wider DNA minor grooves compared to linear alkyl chains, influencing the compound's binding specificity and molecular packing . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(cyclopentylamino)-3-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c13-8-9-5-6-11(12(7-9)15(16)17)14-10-3-1-2-4-10/h5-7,10,14H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXWPXBZLVIFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs in Corrosion Inhibition

Benzonitrile derivatives with amino and nitro substituents have demonstrated efficacy as corrosion inhibitors. Key comparisons include:

Compound Name Substituent (Position 4) Substituent (Position 3) Molecular Formula Molecular Weight Activity/Application
4-(Cyclopentylamino)-3-nitrobenzonitrile Cyclopentylamino Nitro C₁₂H₁₄N₄O₂* ~258.3* Not reported (potential corrosion inhibitor)
PANB† Isopentylamino Nitro C₁₃H₁₇N₃O₂ 255.3 Superior corrosion inhibitor in HCl
APAB† Isopentylamino Amino C₁₂H₁₇N₃ 215.3 Moderate corrosion inhibitor
4-(Ethylamino)-3-nitrobenzonitrile Ethylamino Nitro C₉H₉N₃O₂ 191.2 No activity reported

*Calculated based on structural formula. †PANB: 4-(Isopentylamino)-3-nitrobenzonitrile; APAB: 3-Amino-4-(isopentylamino)benzonitrile.

Key Observations :

  • Substituent Bulk: The cyclopentyl group in the target compound is more rigid and hydrophobic than the linear isopentyl or ethyl groups in PANB and 4-(ethylamino)-3-nitrobenzonitrile. This may enhance adsorption on metal surfaces due to increased van der Waals interactions, though experimental confirmation is needed .
  • Nitro Group : The electron-withdrawing nitro group at position 3 likely enhances polarization, improving adsorption on mild steel. PANB’s superior performance over APAB (which lacks the nitro group) underscores the nitro group’s importance .

Bioactivity and Receptor Interactions

Compounds with cyclopentylamino substituents have shown unexpected bioactivity. For example:

  • 4-(Cyclopentylamino)-2-methylthiopyrrolo[2,3-d]pyrimidine (51): Exhibited anti-cytokinin activity but acted as a cytokinin mimic rather than a receptor antagonist . This suggests that the cyclopentylamino group may facilitate receptor binding, though the core structure (pyrimidine vs. benzonitrile) dictates functional outcomes.

Hypothesis for Target Compound: The cyclopentylamino group in this compound could promote interactions with hydrophobic binding pockets in proteins or receptors, analogous to compound 51. However, the benzonitrile core may redirect activity toward non-biological applications (e.g., materials science) .

Preparation Methods

Reaction Mechanism and Substrate Selection

The synthesis of 4-(cyclopentylamino)-3-nitrobenzonitrile likely begins with 4-fluoro-3-nitrobenzonitrile, a precursor utilized in the preparation of Alectinib intermediates. The fluorine atom at the para position activates the ring for nucleophilic displacement by cyclopentylamine. Under basic conditions (e.g., sodium carbonate in DMF), the amine attacks the electron-deficient aromatic ring, replacing the fluoride. This mirrors the substitution observed in Example-06 of WO2019038779A1, where 4-fluoro-3-nitrobenzonitrile reacts with sodium carbonate to form intermediates.

Key parameters influencing yield and selectivity include:

  • Temperature : 45–50°C optimal for balancing reaction rate and side-product formation.

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of ionic intermediates.

  • Base : Sodium carbonate ensures deprotonation of cyclopentylamine while minimizing hydrolysis of the nitrile group.

Optimization Strategies

Comparative studies suggest that substituting sodium carbonate with potassium carbonate increases reaction efficiency due to higher basicity, though at the risk of nitrile degradation. Pilot-scale trials from WO2019038779A1 report yields of 74–80% for analogous aminations, with purity exceeding 95% after crystallization.

Nitration of 4-Cyclopentylaminobenzonitrile

Regioselective Nitration Challenges

An alternative route involves nitrating 4-cyclopentylaminobenzonitrile. However, the electron-donating cyclopentylamino group directs nitration to the ortho and para positions relative to itself, complicating the synthesis of the 3-nitro isomer. Mixed acid systems (HNO3/H2SO4) at 0–5°C favor meta nitration by generating nitronium ions, but steric hindrance from the cyclopentyl group may reduce regioselectivity.

Catalytic Approaches

Reductive Amination Pathways

Ketone Intermediate Formation

A less explored route involves reductive amination of 3-nitro-4-cyanobenzaldehyde with cyclopentylamine. The aldehyde is reduced in situ to an imine, followed by hydrogenation to the amine. This method, though plausible, risks over-reduction of the nitro group to an amine, necessitating precise control of hydrogen pressure and catalyst loading.

Catalytic Hydrogenation Conditions

Palladium on carbon (Pd/C) or Raney nickel catalysts, as described in WO2019038779A1 for ketone reductions, could be adapted. However, competing nitro group reduction remains a challenge, requiring selective poisoning or modified catalysts (e.g., sulfided Pt).

Analytical and Purification Techniques

Chromatographic Monitoring

High-performance liquid chromatography (HPLC) is indispensable for tracking reaction progress, as evidenced by its use in WO2019038779A1’s quality control protocols. Mobile phases of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid resolve this compound from byproducts like di-aminated species.

Crystallization and Recrystallization

Purification via hydrocarbon solvents (hexane, heptane) effectively removes polar impurities. WO2019038779A1’s purification of 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid using methanol-water mixtures suggests similar systems could isolate the target compound.

Industrial Scalability and Cost Considerations

Solvent Recovery and Waste Management

DMF, while effective, poses environmental and safety risks. WO2019038779A1 emphasizes solvent recycling through distillation, reducing costs by 15–20% in large-scale runs. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) offer greener profiles but require higher reaction temperatures.

Catalytic Efficiency and Metal Residues

Palladium-catalyzed methods, though avoided in the provided patent due to metal residues , might still play a role in reductive amination. Implementing scavengers (e.g., silica-bound thiols) ensures compliance with ICH Q3D guidelines for metal impurities.

Q & A

Q. What are the standard synthetic routes for 4-(Cyclopentylamino)-3-nitrobenzonitrile?

Methodological Answer: The synthesis typically involves a two-step process:

Nitration : Introduce the nitro group at the 3-position of a benzonitrile precursor (e.g., 4-chlorobenzonitrile) using a nitrating mixture (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions .

Substitution : React the nitrated intermediate with cyclopentylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product .

Q. How is the purity and structural integrity of this compound validated?

Methodological Answer:

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Structural Confirmation :
    • NMR (¹H/¹³C): Peaks for the cyclopentylamino group (δ 3.5–4.0 ppm, multiplet) and nitro group (no direct proton signal) .
    • FT-IR : Bands for nitrile (C≡N, ~2230 cm⁻¹) and nitro (NO₂, ~1520/1350 cm⁻¹) groups .
    • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~260) .

Q. What preliminary biological assays are recommended for this compound?

Methodological Answer:

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (48–72 hr exposure, IC₅₀ determination) .
  • Enzyme inhibition : Test kinase inhibition (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration be addressed?

Methodological Answer: Regioselectivity in nitration is influenced by electronic effects. For benzonitrile derivatives:

  • Directing Groups : The cyano group (-C≡N) is meta-directing, favoring nitration at the 3-position. However, steric hindrance from substituents (e.g., cyclopentylamino) may alter reactivity.
  • Optimization : Use low temperatures (0–5°C) and stoichiometric control of HNO₃ to suppress polynitration. Computational modeling (DFT) predicts charge distribution to guide reaction design .

Q. What strategies improve yield in cyclopentylamine substitution reactions?

Methodological Answer:

  • Catalysis : Add KI (10 mol%) to facilitate nucleophilic aromatic substitution via an SNAr mechanism .
  • Solvent Optimization : Use DMF with 2–5% H₂O to enhance amine solubility without hydrolyzing the nitrile group .
  • Microwave-Assisted Synthesis : Reduce reaction time (2–4 hr vs. 24 hr) while maintaining >80% yield .

Q. How can computational modeling elucidate the compound’s mechanism of action?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to kinase ATP-binding pockets (e.g., PDB ID: 1M17 for EGFR). Focus on hydrogen bonding between the nitro group and Lys721 .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., melting point)?

Methodological Answer: Variations in melting points (e.g., 90–95°C vs. 100–105°C) arise from:

  • Polymorphism : Characterize crystalline forms via PXRD.
  • Impurity Profiles : Compare HPLC purity (>98% vs. 90–95%) and residual solvent content (GC-MS) .
  • Experimental Conditions : Standardize DSC protocols (heating rate 10°C/min under N₂) .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent Selection : Screen mixtures (e.g., ethanol/water, DCM/hexane) to balance solubility and volatility.
  • Crystal Packing : The bulky cyclopentylamino group disrupts π-π stacking, favoring needle-like crystals. Use SHELXL for refinement, accounting for disorder in the cyclopentyl ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(Cyclopentylamino)-3-nitrobenzonitrile
Reactant of Route 2
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4-(Cyclopentylamino)-3-nitrobenzonitrile

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